molecular formula C15H20O5 B12534937 (3S)-3-Heptyl-4,5,6-trihydroxy-2-benzofuran-1(3H)-one CAS No. 675616-46-3

(3S)-3-Heptyl-4,5,6-trihydroxy-2-benzofuran-1(3H)-one

Cat. No.: B12534937
CAS No.: 675616-46-3
M. Wt: 280.32 g/mol
InChI Key: KSJWJETYRIELOC-NSHDSACASA-N
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Description

(3S)-3-Heptyl-4,5,6-trihydroxy-2-benzofuran-1(3H)-one is a complex organic compound with a unique structure that includes a heptyl chain and multiple hydroxyl groups attached to a benzofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-Heptyl-4,5,6-trihydroxy-2-benzofuran-1(3H)-one typically involves multi-step organic reactions. One common approach is the cyclization of a suitable precursor, such as a heptyl-substituted phenol, under acidic or basic conditions to form the benzofuran ring. The hydroxyl groups are then introduced through selective hydroxylation reactions using reagents like hydrogen peroxide or osmium tetroxide.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes using continuous flow reactors for better control over reaction conditions and yields. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-Heptyl-4,5,6-trihydroxy-2-benzofuran-1(3H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The compound can be reduced to remove oxygen functionalities, leading to simpler hydrocarbons.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenating agents like bromine or chlorine, followed by nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield heptyl-substituted benzofuranones, while reduction can produce heptyl-substituted benzofurans.

Scientific Research Applications

(3S)-3-Heptyl-4,5,6-trihydroxy-2-benzofuran-1(3H)-one has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or activator.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (3S)-3-Heptyl-4,5,6-trihydroxy-2-benzofuran-1(3H)-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s hydroxyl groups can form hydrogen bonds with active sites, altering the function of the target molecule. Pathways involved may include signal transduction, metabolic regulation, or gene expression.

Comparison with Similar Compounds

Similar Compounds

    (3S)-3-Heptyl-4,5,6-trihydroxy-2-benzofuran-1(3H)-one: shares similarities with other benzofuran derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of multiple hydroxyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.

Properties

CAS No.

675616-46-3

Molecular Formula

C15H20O5

Molecular Weight

280.32 g/mol

IUPAC Name

(3S)-3-heptyl-4,5,6-trihydroxy-3H-2-benzofuran-1-one

InChI

InChI=1S/C15H20O5/c1-2-3-4-5-6-7-11-12-9(15(19)20-11)8-10(16)13(17)14(12)18/h8,11,16-18H,2-7H2,1H3/t11-/m0/s1

InChI Key

KSJWJETYRIELOC-NSHDSACASA-N

Isomeric SMILES

CCCCCCC[C@H]1C2=C(C(=C(C=C2C(=O)O1)O)O)O

Canonical SMILES

CCCCCCCC1C2=C(C(=C(C=C2C(=O)O1)O)O)O

Origin of Product

United States

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